Ethyl benzimidate hydrochloride
Overview
Description
Ethyl benzimidate hydrochloride reacts with (R)-ethyl cysteine hydrochloride in ethanol to yield (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate. It reacts with D-Penicillamine methyl ester hydrochloride and triethylamine to yield methyl-5,5- dimethyl-2-phenyl-2-thiazoline-4-carboxylate.
Scientific Research Applications
Neurotropic Effects in Molluscan Neurons
Ethyl benzimidate hydrochloride, specifically 2-ethylbenzimidazole hydrochloride, has been studied for its effects on electrical activity in molluscan neurons. It exhibits clear neurotropic effects, possibly by influencing different types of ion channels (Gamma et al., 2002).
Synthesis and Antibacterial Activity
This compound is also explored in the synthesis of novel compounds with antibacterial properties. For instance, novel ethyl 2-(alkoxyimino)-2-[1-(4-morpholinocarbonylmethyl)-1H-benzimidazol-2-yl]acetates, derived from this compound, have shown significant antibacterial activity, particularly against Staphylococcus aureus (Zhang et al., 2015).
Antiulcer Agents
This compound derivatives have been studied as potential H+/K(+)-ATPase inhibitors, which are relevant in the context of gastric antisecretion activity and antiulcer medication. These derivatives show promise in the inhibition of gastric acid secretion, possibly providing a basis for new antiulcer therapies (Terashima et al., 1995).
In Vitro Receptor Binding Properties
Research involving this compound derivatives has also been conducted in the field of neuropharmacology, particularly focusing on the receptor-binding properties of these compounds. For example, studies on eticlopride, a derivative, have shown selective blocking of dopamine-D2 binding sites in the rat brain (Hall et al., 1985).
Modulation of GABAergic Synaptic Transmission
This compound derivatives have been explored for their effects on GABA(A) receptor function, illustrating their potential application in modulating GABAergic synaptic transmission. This research is significant for understanding the mechanisms of action of non-benzodiazepine anxiolytics (Schlichter et al., 2000).
Anti-inflammatory and Anticancer Properties
This compound-related compounds have been synthesized and studied for their anti-inflammatory and anticancer activities. These studies contribute to the development of new therapeutic agents for treating inflammatory conditions and cancer (Abignente et al., 1983).
Safety and Hazards
Ethyl benzimidate hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers A paper titled “Synthesis, antibacterial, antiurease, and antioxidant activities of some new 1,2,4-triazole schiff base and amine derivatives” discusses the synthesis of this compound by the condensation of this compound with furan-2-carbohydrazide . The synthesized compounds showed effective antiurease and antioxidant activities .
Mechanism of Action
Target of Action
Ethyl benzimidate hydrochloride is primarily used as a synthetic intermediate . The specific targets of this compound are not well-documented in the literature, which is common for synthetic intermediates. These compounds are typically used in the synthesis of other complex molecules, rather than interacting with biological targets directly.
Mode of Action
The mode of action of this compound is related to its role as a synthetic intermediate. It has been reported to react with certain amino acids in ethanol to yield specific products . For example, it reacts with ®-ethyl cysteine hydrochloride in ethanol to yield (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate . It also reacts with D-Penicillamine methyl ester hydrochloride and triethylamine to yield methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate .
Action Environment
The action of this compound as a synthetic intermediate is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, it is stored under inert gas (nitrogen or Argon) at 2-8°C . Its solubility is slightly in DMSO and Methanol , which can affect its reactivity in different solvents.
Properties
IUPAC Name |
ethyl benzenecarboximidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-11-9(10)8-6-4-3-5-7-8;/h3-7,10H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODZVIMSNXSQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063791 | |
Record name | Ethyl iminobenzoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-86-8 | |
Record name | Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5333-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl benzimidate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl iminobenzoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl iminobenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZENECARBOXIMIDIC ACID, ETHYL ESTER, HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWZ9GU8WBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of ethyl benzimidate hydrochloride in the context of the provided research papers?
A1: this compound serves as a starting material for synthesizing various heterocyclic compounds. For instance, it reacts with aroylhydrazines to produce aroylhydrazones of ethyl benzoate, which can be further transformed into 5-aryl-2-phenyl-1,3,4-oxadiazoles or 4-amino-5-aryl-3-phenyl(4H)-1,2,4-triazoles. [] Additionally, it plays a crucial role in synthesizing the sodium salt of [18O]benzyl alcohol. This salt is then used to produce 8-[18O]hydroxy-2′-deoxyguanosine, a valuable internal standard for quantifying oxidative DNA damage marker 8-hydroxy-2′-deoxyguanosine. [, ]
Q2: What spectroscopic data is available for the compounds derived from this compound in these studies?
A2: The research on aroylhydrazones of ethyl benzoate [] provides insights into the IR, NMR, and UV spectroscopic characteristics of these derivatives, offering valuable information about their structural properties.
Q3: Why is the synthesis of 8-[18O]hydroxy-2′-deoxyguanosine significant in the context of oxidative DNA damage research?
A3: 8-[18O]hydroxy-2′-deoxyguanosine serves as an internal standard in mass spectrometry analysis to accurately quantify 8-hydroxy-2′-deoxyguanosine (oh8dG) [, ]. This compound is a critical biomarker for oxidative DNA damage, making its precise measurement crucial for understanding the impact of oxidative stress on DNA integrity and potential disease development.
Q4: Are there alternative methods to synthesize 8-[18O]hydroxy-2′-deoxyguanosine without using this compound?
A4: The provided research papers focus specifically on utilizing this compound as a key precursor for the multi-step synthesis of 8-[18O]hydroxy-2′-deoxyguanosine [, ]. Exploring alternative synthetic routes would require further research and analysis of different chemical pathways.
Q5: What are the potential applications of the 1,2,4-triazole Schiff base and amine derivatives synthesized in the research?
A5: While the specific paper detailing these derivatives [] does not provide in-depth information about their applications, 1,2,4-triazole derivatives, in general, are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This suggests that the synthesized compounds may hold potential for further investigation in pharmaceutical research.
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